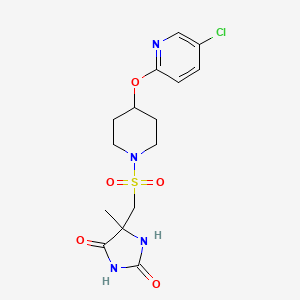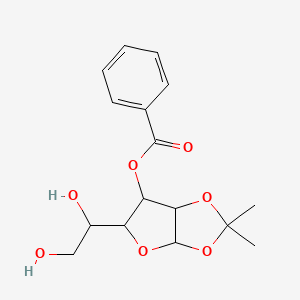
Methyl 5-(2-aminopropyl)-2-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Phenylalanine, 3-hydroxy-, methyl ester: is an organic compound with the chemical formula C10H13NO3 . It is a derivative of the amino acid phenylalanine, where the phenyl group is hydroxylated at the third position and the carboxyl group is esterified with methanol. .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of L-Phenylalanine, 3-hydroxy-, methyl ester typically involves the esterification of L-Phenylalanine, 3-hydroxy- with methanol. One common method is the reaction of the amino acid with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature. This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields .
Industrial Production Methods: Industrial production of L-Phenylalanine, 3-hydroxy-, methyl ester often involves the use of phenylalanine ammonia lyase (PAL) containing yeast whole cells in an organic-aqueous biphasic system. This biotransformation method is efficient and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: L-Phenylalanine, 3-hydroxy-, methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry: L-Phenylalanine, 3-hydroxy-, methyl ester is used as an intermediate in the synthesis of peptides and other complex organic molecules. It serves as a building block for various chemical reactions and is essential in the study of amino acid derivatives .
Biology: In biological research, this compound is used to study the metabolism and function of amino acids. It is also used in the synthesis of proteins and enzymes, which are crucial for various biochemical processes .
Medicine: L-Phenylalanine, 3-hydroxy-, methyl ester is used in the development of pharmaceuticals, particularly in the synthesis of drugs that target neurotransmitter pathways. It is also investigated for its potential therapeutic effects in treating conditions such as depression and obesity .
Industry: In the industrial sector, this compound is used in the production of food additives, cosmetics, and other consumer products. Its role as a precursor in the synthesis of various chemicals makes it valuable in manufacturing processes .
Mecanismo De Acción
L-Phenylalanine, 3-hydroxy-, methyl ester exerts its effects by interacting with specific molecular targets and pathways. It is primarily involved in the synthesis of neurotransmitters such as norepinephrine and dopamine, which play crucial roles in regulating mood, energy levels, and sleep. The compound acts as a precursor in the biosynthesis of these neurotransmitters, facilitating their production and release in the brain .
Comparación Con Compuestos Similares
- L-Phenylalanine methyl ester
- L-Tyrosine methyl ester
- L-DOPA methyl ester
Comparison: L-Phenylalanine, 3-hydroxy-, methyl ester is unique due to the presence of a hydroxyl group at the third position of the phenyl ring. This structural modification enhances its reactivity and allows for specific interactions with biological targets. Compared to L-Phenylalanine methyl ester, the hydroxyl group in L-Phenylalanine, 3-hydroxy-, methyl ester provides additional sites for chemical modifications and reactions, making it more versatile in synthetic and research applications .
Propiedades
Fórmula molecular |
C11H15NO3 |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
methyl 5-(2-aminopropyl)-2-hydroxybenzoate |
InChI |
InChI=1S/C11H15NO3/c1-7(12)5-8-3-4-10(13)9(6-8)11(14)15-2/h3-4,6-7,13H,5,12H2,1-2H3 |
Clave InChI |
AACZUSKJDYJEPP-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC(=C(C=C1)O)C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Hydroxymethyl)-5-phenylmethoxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B12105686.png)
![Hexahydro-1,4-dioxa-cyclopropa[a]pentalen-3-one](/img/structure/B12105687.png)
![1-[3-Methoxy-6-[6-(6-methylpyrazin-2-yl)pyrazolo[4,3-c]pyridin-1-yl]pyridin-2-yl]piperidin-3-amine](/img/structure/B12105696.png)

![2-amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate;butane-1,4-disulfonic acid](/img/structure/B12105720.png)
![(2S)-1-[(1,1-Dimethylethoxy)carbonyl]-5-oxo-2-pyrrolidineacetic acid](/img/structure/B12105724.png)


![(3,16-Dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) hydrogen sulfate](/img/structure/B12105748.png)
![4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol](/img/structure/B12105750.png)
![(S)-2-(Piperidin-2-yl)ethanol ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B12105757.png)
![4-[6-Acetyl-3-(3-bromopropoxy)-2-propylphenoxy]butanoic Acid Ethyl Ester](/img/structure/B12105775.png)


